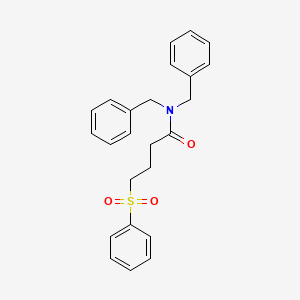

4-(benzenesulfonyl)-N,N-dibenzylbutanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N,N-dibenzylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3S/c26-24(17-10-18-29(27,28)23-15-8-3-9-16-23)25(19-21-11-4-1-5-12-21)20-22-13-6-2-7-14-22/h1-9,11-16H,10,17-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFJDZRXPAEKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide typically involves the following steps:

Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.

Amidation Reaction: The benzenesulfonyl chloride is then reacted with N,N-dibenzylbutanamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N,N-dibenzylbutanamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(benzenesulfonyl)-N,N-dibenzylbutanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N,N-dibenzylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Sulfonamide Nitrogen

- N,N-Dibenzyl-4-methylbenzenesulfonamide : Features a methyl group on the benzene ring and two benzyl groups on nitrogen. Key Data: Crystallographic studies confirm a tetrahedral geometry around sulfur, with weak C–H···O hydrogen bonds stabilizing the structure.

- 4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide : Incorporates a thiazol-2-yl group on the amide nitrogen and a methyl group on the sulfonamide benzene ring. The thiazole ring introduces hydrogen-bonding capability, which may enhance target binding (e.g., enzymes or receptors).

Backbone and Functional Group Variations

5-(3-Fluorothiophen-2-yl)-2-hydroxy-4-methoxy-N-[4-(trifluoromethyl)benzenesulfonyl]benzamide :

- A Zika virus polymerase inhibitor with a trifluoromethyl group on the benzenesulfonyl moiety.

- Key Comparison : The electron-withdrawing trifluoromethyl group enhances binding affinity to viral targets compared to unsubstituted benzene rings.

4-(Benzenesulfonyl)-morpholine :

- Replaces the dibenzylbutanamide chain with a morpholine ring.

- Pressure-Induced Behavior : High-pressure Raman/IR studies reveal conformational transitions at ~0.7–2.5 GPa, attributed to weak van der Waals interactions and C–H···O hydrogen bonds . Such transitions may differ in the target compound due to the rigidity of dibenzyl groups.

Structural and Functional Data Comparison

Table 1: Key Properties of Selected Sulfonamides

Biological Activity

4-(benzenesulfonyl)-N,N-dibenzylbutanamide, also known by its CAS number 941966-91-2, is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a butanamide backbone substituted with a benzenesulfonyl group and two benzyl groups. This unique arrangement contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It may interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.

- Antimicrobial Properties: Preliminary tests indicate that it may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation in cellular models.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Study:

- Objective: To assess the anticancer potential against breast cancer cell lines.

- Findings: The compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

-

Antimicrobial Study:

- Objective: To evaluate antimicrobial efficacy against Staphylococcus aureus.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.

-

Anti-inflammatory Study:

- Objective: To investigate the anti-inflammatory effects in a lipopolysaccharide (LPS)-induced model.

- Findings: Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Tables

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Antimicrobial | MIC against Staphylococcus aureus: 32 µg/mL | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.